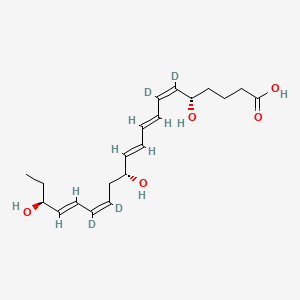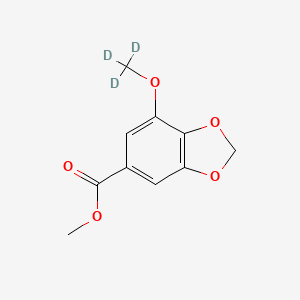
Myristicin acid methyl ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristicin acid methyl ester-d3 is a deuterated derivative of myristicin, a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . This compound is of significant interest due to its psychoactive properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myristicin acid methyl ester-d3 typically involves the deuteration of myristicin through a series of chemical reactions. One common method includes the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced techniques such as microwave-assisted extraction and gas chromatography-mass spectrometry (GC-MS) for purification . These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Myristicin acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Myristicin acid methyl ester-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical marker.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of myristicin acid methyl ester-d3 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation can lead to changes in neuronal activity and has been linked to its psychoactive effects. Additionally, this compound may inhibit the activity of certain enzymes, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to myristicin acid methyl ester-d3 include:
Myristicin: The non-deuterated form of the compound, found naturally in plants like nutmeg.
Elemicin: Another naturally occurring compound with similar psychoactive properties.
Safrole: A compound with structural similarities and similar biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. The deuteration can lead to differences in metabolic stability, making it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3 |
InChI-Schlüssel |
DQQKIGXHWZLSCW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


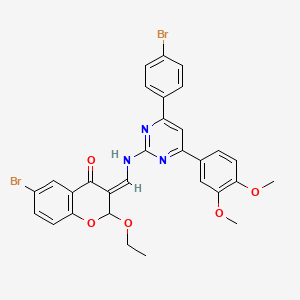
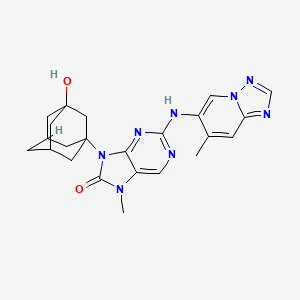
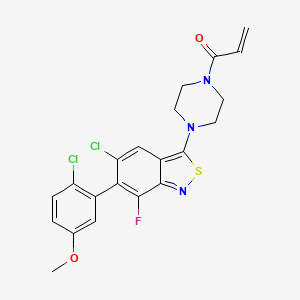
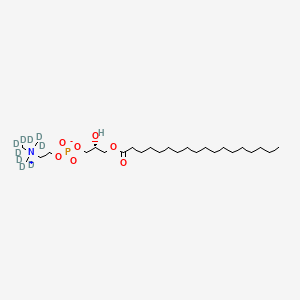
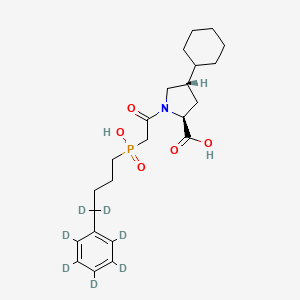
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
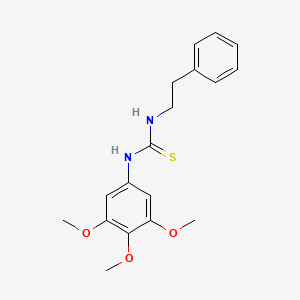
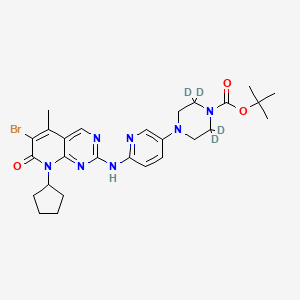
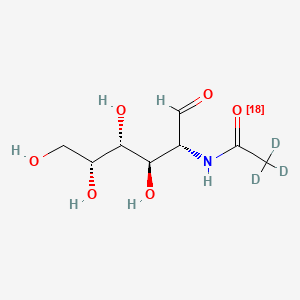

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
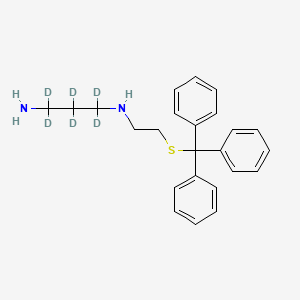
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
